Arecaidine Ethyl Ester Hydrochloride
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Overview
Description
Scientific Research Applications
Arecaidine Ethyl Ester Hydrochloride is extensively used in scientific research, particularly in the study of muscarinic acetylcholine receptors. These receptors are crucial in various neurological processes, and the compound’s ability to bind to these receptors makes it valuable in drug development and molecular imaging studies . It has been used to investigate the binding affinity and selectivity of different ligands towards muscarinic acetylcholine receptor subtypes, which has implications in understanding diseases such as Alzheimer’s, Parkinson’s, and schizophrenia .
Mechanism of Action
Target of Action
Arecaidine Ethyl Ester Hydrochloride, also known as 3-Pyridinecarboxylic Acid 1,2,5,6-Tetrahydro-1-Methyl Ethyl Ester Monohydrochloride, is a derivative of Arecoline . Arecoline is the principal active compound of the Areca nut and has been found to have a wide spectrum of pharmacological activities . The primary targets of this compound are likely to be similar to those of Arecoline, which include various receptors in the nervous, cardiovascular, digestive, and endocrine systems .
Biochemical Analysis
Biochemical Properties
Arecaidine Ethyl Ester Hydrochloride interacts with muscarinic acetylcholine receptors . It is an Arecaidine derivative that plays a significant role in biochemical reactions, particularly those involving these receptors . The nature of these interactions is primarily binding, where this compound binds to the receptors to exert its effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily mediated through its interaction with muscarinic acetylcholine receptors . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with muscarinic acetylcholine receptors . This binding can lead to changes in gene expression and influence various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Arecaidine Ethyl Ester Hydrochloride typically involves the esterification of Arecaidine with ethanol in the presence of hydrochloric acid. The reaction conditions often require a controlled temperature and an acidic environment to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: Arecaidine Ethyl Ester Hydrochloride, being an ester, primarily undergoes hydrolysis reactions. These reactions can be catalyzed by either acids or bases .
Common Reagents and Conditions:
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong acid catalyst.
Basic Hydrolysis (Saponification): Involves the reaction of the ester with a base such as sodium hydroxide, resulting in the formation of a carboxylate salt and an alcohol.
Major Products Formed:
Acidic Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Basic Hydrolysis: Produces the corresponding carboxylate salt and ethanol.
Comparison with Similar Compounds
Arecoline: Another alkaloid found in areca nut, known for its muscarinic agonist properties.
Guvacoline: A related compound with similar biological activities.
Guvacine: Another derivative with distinct pharmacological effects.
Uniqueness: Arecaidine Ethyl Ester Hydrochloride is unique due to its specific binding affinity and selectivity towards muscarinic acetylcholine receptors. This makes it particularly useful in research focused on these receptors, providing insights into their role in various neurological conditions .
Properties
IUPAC Name |
ethyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-3-12-9(11)8-5-4-6-10(2)7-8;/h5H,3-4,6-7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHNLWWLYHVIGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCN(C1)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719849 |
Source
|
Record name | Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17210-50-3 |
Source
|
Record name | Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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